molecular formula C12H17ClN2 B1434144 2-(Diethylamino)-2-phenyl-acetonitrile hydrochloride CAS No. 1440535-30-7

2-(Diethylamino)-2-phenyl-acetonitrile hydrochloride

Cat. No.: B1434144
CAS No.: 1440535-30-7
M. Wt: 224.73 g/mol
InChI Key: NUMZOEFLDJDWRP-UHFFFAOYSA-N
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Description

2-(Diethylamino)-2-phenyl-acetonitrile hydrochloride is an organic compound that features a diethylamino group attached to a phenyl-acetonitrile structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)-2-phenyl-acetonitrile hydrochloride typically involves the reaction of acetophenone with diethylamine hydrochloride and paraformaldehyde. The reaction mixture is refluxed on a steam bath, resulting in the formation of the desired product . The reaction conditions include the use of ethanol as a solvent and concentrated hydrochloric acid as a catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)-2-phenyl-acetonitrile hydrochloride can undergo various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may yield amines, and substitution may yield various substituted derivatives.

Scientific Research Applications

2-(Diethylamino)-2-phenyl-acetonitrile hydrochloride has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential biological activities, such as antimicrobial or antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)-2-phenyl-acetonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Diethylamino)-2-phenyl-acetonitrile hydrochloride include:

  • 2-(Dimethylamino)-2-phenyl-acetonitrile hydrochloride
  • 2-(Diethylamino)-2-phenyl-propionitrile hydrochloride
  • 2-(Diethylamino)-2-phenyl-butanenitrile hydrochloride

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it suitable for various applications that similar compounds may not be able to fulfill.

Properties

IUPAC Name

2-(diethylamino)-2-phenylacetonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2.ClH/c1-3-14(4-2)12(10-13)11-8-6-5-7-9-11;/h5-9,12H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMZOEFLDJDWRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(C#N)C1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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